1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound contains several functional groups including a triazole ring, a quinazoline ring, a carboxamide group, and a thioether group. Triazole compounds are known to exhibit a wide range of biological activities . Quinazoline derivatives also have been studied for their various bioactivities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide could undergo hydrolysis, and the thioether group might be oxidized .Scientific Research Applications
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines , a class to which our compound belongs, exhibit significant anticancer potential. Researchers have synthesized derivatives of this scaffold and evaluated their cytotoxic effects on human cancer cell lines . Some derivatives demonstrated comparable activity to the reference drug doxorubicin.
- The compound has been investigated for its antibacterial activity . Understanding its effectiveness against specific bacterial strains can guide further drug development .
Anticancer Activity
Antimicrobial Properties
In silico pharmacokinetic and molecular modeling studies have also been conducted, aiding in understanding its interactions with biological targets. Researchers hope that this compound can contribute to the rational design of novel drugs for multifunctional diseases. Keep in mind that further experimental validation is necessary to fully unlock its potential . If you need more detailed information on any specific aspect, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate with DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its targets (DNA) through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .
Biochemical Pathways
Given its dna intercalation activity, it is likely to affect pathways involved in dna replication and transcription . Disruption of these pathways can lead to cell cycle arrest and apoptosis, which are common mechanisms of action for anticancer drugs .
Pharmacokinetics
In silico admet profiles have been generated for similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .
Result of Action
The result of the compound’s action is likely to be cell death, given its potential anticancer activity . By intercalating with DNA and disrupting essential cellular processes, the compound can induce cell cycle arrest and apoptosis .
Future Directions
properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2S/c1-2-12-30-23(33)20-11-10-17(22(32)27-19-8-3-4-9-19)14-21(20)31-24(30)28-29-25(31)34-15-16-6-5-7-18(26)13-16/h5-7,10-11,13-14,19H,2-4,8-9,12,15H2,1H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPOCWUICGULAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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